N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an indole ring, a sulfonamide group, and a chlorinated propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Propylation: The chlorinated indole undergoes a propylation reaction using propyl bromide in the presence of a base like potassium carbonate.
Formation of the Schiff Base: The propylated indole reacts with 4-methylbenzenesulfonamide in the presence of a suitable catalyst to form the Schiff base, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated propyl chain, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group, which is known to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound’s indole ring may interact with various cellular pathways, contributing to its potential anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(Salicylidene)-2-hydroxyaniline: Known for its antimicrobial activity against Mycobacterium tuberculosis.
Bis-Schiff-base derivatives of isatin: Demonstrated significant antibacterial, antifungal, and antiviral activities.
Eya2 Phosphatase Inhibitor, MLS000544460: Acts as an inhibitor of Eya2 C-terminal Eya domain protein tyrosine phosphatase.
Uniqueness
N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide stands out due to its unique combination of an indole ring, a chlorinated propyl chain, and a sulfonamide group
Properties
CAS No. |
71065-53-7 |
---|---|
Molecular Formula |
C19H20ClN3O2S |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-1-propylindol-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H20ClN3O2S/c1-3-12-23-18-7-5-4-6-16(18)17(19(23)20)13-21-22-26(24,25)15-10-8-14(2)9-11-15/h4-11,13,22H,3,12H2,1-2H3/b21-13+ |
InChI Key |
UZZOIXFWOICUTH-FYJGNVAPSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2C(=C1Cl)/C=N/NS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1Cl)C=NNS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.